7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid
Description
The compound 7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a fused dihydrobenzofuran core with dual substitutions of prop-1-en-2-yl groups and carboxylic acid functional groups. Its molecular formula is C₂₂H₂₀O₆, with a molecular weight of 380.39 g/mol. The structure features two dihydrobenzofuran moieties interconnected via a 7,5'-linkage, each bearing a carboxylic acid group at the 5- and 7-positions, respectively. The prop-1-en-2-yl substituents at the 2-positions introduce olefinic functionality, which may influence steric and electronic properties .
Properties
IUPAC Name |
7-(5-carboxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-7-yl)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-11(2)19-9-13-5-15(23(25)26)7-17(21(13)29-19)18-8-16(24(27)28)6-14-10-20(12(3)4)30-22(14)18/h5-8,19-20H,1,3,9-10H2,2,4H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDPIBGELAXEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3OC(C4)C(=C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling of Halophenols with Propargyl Derivatives
A widely adopted method involves the coupling of 2-halophenols with propargyl alcohols or acetylides. For example, 5-iodovanillin reacts with phenylacetylene in the presence of a Pd(PPh₃)₂Cl₂ catalyst and CuI co-catalyst to form 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde. Adapting this approach, the prop-1-en-2-yl substituents can be introduced via propargyl bromide intermediates.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Solvent | DMF/Toluene (1:1) |
| Temperature | 80–100°C |
| Yield | 45–60% |
The reaction proceeds through a Sonogashira-type coupling , forming the benzofuran ring via cyclization of the intermediate alkyne.
Acid-Mediated Cyclization of Phenolic Ethers
Alternative routes employ protic acids (e.g., PPA, HCl-AcOH) to cyclize phenolic ethers. For instance, 2-benzyloxyacetophenone oxime undergoes acid-catalyzed cyclization to yield 7-hydroxy-2-arylbenzofuran derivatives. This method is advantageous for introducing electron-withdrawing groups like carboxylic acids.
Carboxylic Acid Functionalization
The carboxylic acid groups at positions 5 and 7 are introduced through oxidation or hydrolysis of precursor functionalities.
Oxidation of Aldehydes
Benzofuran aldehydes (e.g., 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde) are oxidized to carboxylic acids using KMnO₄ in acidic or neutral conditions.
Reaction Conditions
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄ | H₂O/acetone | 0–5°C | 70% |
Hydrolysis of Nitriles
Nitrile intermediates, formed via Rosenmund-von Braun reaction , are hydrolyzed to carboxylic acids using concentrated HCl or H₂SO₄. This method avoids over-oxidation issues encountered with aldehyde precursors.
Final Coupling and Purification
The two dihydrobenzofuran units are coupled via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Suzuki-Miyaura Coupling
A boronic ester derivative of one benzofuran unit reacts with a brominated counterpart in the presence of Pd(dppf)Cl₂ and Na₂CO₃.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | Na₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 50–65% |
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Eurycomalin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
The compound 7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid is a complex organic molecule with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Medicinal Chemistry
Research indicates that derivatives of benzofuran compounds often exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound may share these characteristics due to its structural features.
Case Study: Anticancer Activity
A study investigated the anticancer properties of benzofuran derivatives and found that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The presence of carboxylic acid groups may enhance solubility and bioavailability, making this compound a candidate for further investigation in cancer therapy.
Agricultural Applications
Compounds with the benzofuran structure have been studied for their potential as plant growth regulators. The unique functional groups in this compound may influence plant growth and development.
Case Study: Plant Growth Regulation
In a controlled experiment, a related benzofuran derivative was tested for its effects on seed germination and root elongation in crops. Results indicated that certain concentrations promoted growth, suggesting that the compound could be developed as a natural herbicide or growth enhancer.
Materials Science
The incorporation of organic compounds like this one into polymer matrices has been explored for creating advanced materials with specific properties such as improved thermal stability and mechanical strength.
Case Study: Polymer Composites
Research on polymer composites containing benzofuran derivatives showed enhanced thermal properties compared to traditional materials. The addition of this compound could lead to the development of high-performance materials suitable for various industrial applications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzofuran A | Anticancer | |
| Benzofuran B | Antioxidant | |
| Benzofuran C | Anti-inflammatory |
Table 2: Effects on Plant Growth
Mechanism of Action
The mechanism of action of Eurycomalin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and antioxidant mechanisms. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in the regulation of cytokines and reactive oxygen species.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound is unique in possessing two prop-1-en-2-yl groups and two carboxylic acids , distinguishing it from simpler analogs like the methyl- or methoxy-substituted derivatives .
Olefinic vs. Saturated Cores : Unlike the target compound’s conjugated olefins, compounds such as 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid lack unsaturated side chains, which may reduce their reactivity in cross-coupling or polymerization reactions .
Quantitative Similarity Assessment
Using chemoinformatics methods, similarity coefficients like the Tanimoto index can quantify structural relatedness. For binary fingerprint-based comparisons:
- The target compound’s dual carboxylic acids and olefinic substituents reduce its similarity to simpler benzofurans (e.g., Tanimoto index < 0.3 with 5-methoxy derivatives) .
- Higher similarity (~0.5–0.6) is expected with 5-8'-benzofuran dehydrodiferulic acid due to shared carboxylic acid groups and fused aromatic systems .
Functional Implications
- Solubility : The dual carboxylic acids enhance aqueous solubility compared to methyl- or methoxy-substituted analogs .
- Thermal Stability : The conjugated olefins in the target compound may lower thermal stability relative to saturated derivatives like 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid .
- Synthetic Complexity : The target compound’s bis-dihydrobenzofuran structure likely requires multi-step synthesis, contrasting with single-core analogs .
Research Findings and Methodologies
Structural Elucidation Techniques
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of benzofuran derivatives, particularly for confirming the positions of prop-1-en-2-yl groups .
- Graph-Based Comparisons : Methods described in enable identification of common substructures (e.g., dihydrobenzofuran cores) across derivatives, aiding in classification .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis can be approached via multi-step protocols involving cyclization and functionalization of benzofuran precursors. Key steps include:
- Friedel-Crafts alkylation to introduce the prop-1-en-2-yl groups.
- Carboxylic acid activation using reagents like thionyl chloride or carbodiimides to form reactive intermediates for coupling .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while controlled temperature (0–25°C) minimizes side reactions .
- Yield monitoring : Use TLC or HPLC to track reaction progress. Typical yields range from 40–65%, with impurities arising from incomplete cyclization or isomerization .
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR : 1H and 13C NMR identify dihydrobenzofuran protons (δ 3.0–4.5 ppm for CH2 groups) and carboxylic acid protons (δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from prop-1-en-2-yl substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~468.4) and fragmentation patterns (e.g., loss of CO2 from carboxylic acid groups) .
- X-ray crystallography : Resolves stereochemistry of dihydrobenzofuran rings and substituent orientations .
Q. How does the compound’s solubility profile impact experimental design?
Methodological Answer:
- Solubility : Limited aqueous solubility (logP ~3.2) necessitates use of DMSO or ethanol for biological assays. For in vitro studies, prepare stock solutions at 10 mM in DMSO and dilute in buffer (≤1% DMSO final) to avoid cytotoxicity .
- Stability : Susceptible to oxidation at the prop-1-en-2-yl groups. Store under inert gas (N2/Ar) at –20°C and use within 48 hours for consistent results .
Advanced Research Questions
Q. How do stereochemical variations in the dihydrobenzofuran rings affect bioactivity?
Methodological Answer:
- Stereoisomer synthesis : Use chiral catalysts (e.g., BINOL derivatives) during cyclization to generate enantiopure dihydrobenzofuran cores. Compare activity of (R,R)-, (S,S)-, and meso-forms via enzyme inhibition assays .
- Molecular docking : Model interactions with target enzymes (e.g., cyclooxygenase-2) to identify stereospecific binding pockets. Adjust substituent orientations to enhance binding affinity .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-analysis : Compare datasets from independent studies (e.g., IC50 values for COX-2 inhibition) using statistical tools (ANOVA, t-tests) to identify outliers.
- Dosage standardization : Re-evaluate activity under uniform conditions (e.g., 10 μM compound, 1-hour pre-incubation with enzyme) .
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?
Methodological Answer:
- ADMET prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability, BBB penetration, and metabolic stability. Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved absorption .
- Dynamics simulations : Perform MD simulations (100 ns) to assess conformational stability in aqueous and lipid environments. Modify prop-1-en-2-yl groups to reduce flexibility and enhance target binding .
Q. What experimental approaches validate the compound’s role in modulating redox-sensitive pathways?
Methodological Answer:
- ROS detection : Treat cell lines (e.g., RAW 264.7 macrophages) with the compound and measure intracellular ROS using DCFH-DA fluorescence. Compare with N-acetylcysteine (positive control) .
- Gene expression profiling : Perform RNA-seq or qPCR to quantify changes in redox-related genes (e.g., Nrf2, HO-1). Use siRNA knockdown to confirm pathway specificity .
Tables
Q. Table 1. Comparative Reactivity of Benzofuran Derivatives
| Compound | Substituent Position | Key Reactivity (e.g., Oxidation, Esterification) | Reference |
|---|---|---|---|
| Target compound | 5,7-carboxylic acid | High susceptibility to decarboxylation at >80°C | |
| 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid | 3-carboxylic acid | Stable under acidic conditions, prone to esterification | |
| 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid | 2-carboxylic acid | Low solubility in polar solvents, inert to nucleophiles |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Patterns | Significance |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 6.8–7.2 ppm (aromatic H), δ 4.1–4.5 ppm (CH2-O) | Confirms dihydrobenzofuran ring integrity |
| IR | 1700–1720 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (–COOH) | Validates carboxylic acid groups |
| HRMS | m/z 468.42 [M+H]+ (calculated 468.40) | Confirms molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
